molecular formula C5H8ClNO2 B2570501 Propargyl aminoacetate hydrochloride CAS No. 135609-54-0

Propargyl aminoacetate hydrochloride

Cat. No.: B2570501
CAS No.: 135609-54-0
M. Wt: 149.57
InChI Key: GJWQKEKFHALIGC-UHFFFAOYSA-N
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Description

Propargyl aminoacetate hydrochloride is a chemical compound that features a propargyl group attached to an aminoacetate moiety, with the hydrochloride salt form enhancing its solubility in water

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl aminoacetate hydrochloride can be synthesized through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper or manganese nanocatalysts . The reaction typically proceeds under mild conditions and can be performed in a solvent-free environment to enhance the green chemistry aspect .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient catalytic systems. The use of reusable nanocatalysts, such as Fe3O4@Catechol/PZ-Phen-MnCl2, has been reported to provide high yields and environmentally friendly processes . These methods are designed to be cost-effective and sustainable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propargyl aminoacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., copper, ruthenium), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 110°C .

Major Products Formed

The major products formed from these reactions include homopropargylic alcohols, allenyl derivatives, and various heterocyclic compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl aminoacetate hydrochloride is unique due to its combination of the propargyl group with an aminoacetate moiety, which enhances its solubility and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and bioactive compounds .

Properties

IUPAC Name

prop-2-ynyl 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-8-5(7)4-6;/h1H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWQKEKFHALIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135609-54-0
Record name prop-2-yn-1-yl 2-aminoacetate hydrochloride
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